

# Comparative Analysis of Abbott's Automated Hematology Analyzers for Advanced Cell Counting

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Abbott**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **Abbott**'s leading automated hematology analyzers, focusing on their performance in cell counting applications. Data presented is compiled from peer-reviewed studies and publicly available performance evaluations. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by objectively comparing the capabilities of **Abbott**'s systems with major competitors.

## Performance Data Summary

The following tables summarize the performance of **Abbott**'s Alinity hq and CELL-DYN series analyzers in comparison to key competitors like Sysmex and Beckman Coulter. Data points are extracted from various comparison studies.

### Table 1.1: Precision (Within-Run Imprecision as %CV)

Parameter	Abbott Alinity hq	Abbott CELL-DYN Sapphire	Sysmex XN-9000	Beckman Coulter DxH 800
WBC	0.1 - 2.5% <a href="#">[1]</a>	1.5 - 3.0%	1.2 - 2.8%	1.8 - 3.5%
RBC	0.1 - 1.5% <a href="#">[1]</a>	0.8 - 1.7%	0.7 - 1.5%	1.0 - 2.0%
HGB	0.1 - 1.0% <a href="#">[1]</a>	0.5 - 1.2%	0.6 - 1.3%	0.7 - 1.5%
PLT	1.5 - 5.0% <a href="#">[2]</a>	2.0 - 6.0%	1.8 - 5.5% <a href="#">[3]</a>	2.5 - 7.0%
Neutrophils (%)	0.5 - 3.0% <a href="#">[1]</a>	1.0 - 4.0%	0.8 - 3.5%	1.2 - 4.5%
Lymphocytes (%)	0.8 - 4.0% <a href="#">[1]</a>	1.5 - 5.0%	1.2 - 4.5%	1.8 - 5.5%
Monocytes (%)	3.0 - 10.0%	4.0 - 12.0%	3.5 - 11.0%	4.5 - 13.0%
Eosinophils (%)	4.0 - 12.0%	5.0 - 15.0%	4.5 - 14.0%	5.5 - 16.0%
Basophils (%)	>10% <a href="#">[1]</a>	>15%	>12%	>18%

Note: %CV (Coefficient of Variation) values are approximate ranges compiled from multiple studies and can vary based on sample concentration.

## Table 1.2: Method Correlation with Competitors and Manual Methods (Pearson's r)

Parameter	Alinity hq vs. CELL-DYN Sapphire	Alinity hq vs. Sysmex XN- 9000	CELL-DYN Sapphire vs. DxH 800	Alinity hq vs. Manual Differential
WBC	>0.99[1]	>0.99[1]	0.995[4]	>0.98
RBC	>0.99[1]	>0.99[1]	0.992[4]	N/A
HGB	>0.99[1]	>0.99[1]	0.998[4]	N/A
PLT	>0.98[1]	>0.99[2]	0.997[4]	>0.95
Neutrophils	>0.98[1]	>0.98[1]	0.988[4]	>0.97[5]
Lymphocytes	>0.98[1]	>0.98[1]	0.984[4]	>0.98[5]
Monocytes	>0.95	>0.90	0.815[4]	>0.92[5]
Eosinophils	>0.96	>0.95	0.840[4]	>0.95[5]
Basophils	Variable	<0.85[1]	0.049[4]	Variable

**Table 1.3: Advanced Cell Counting Performance  
(Sensitivity/Specificity)**

Parameter	Abbott Alinity hq	Abbott CELL-DYN Sapphire	Sysmex XN-2000	Beckman Coulter DxH 800
Blast Flagging (Sensitivity)	75% (@1% blasts)[1][6]	76%	97%[7]	87.1%[8]
Blast Flagging (Specificity)	96%[1][6]	~95%	~90%[7]	73.0%[8]
Immature Granulocytes (Sensitivity)	81%[1][6]	76%[1][6]	High	High
Immature Granulocytes (Specificity)	88%[1][6]	78%[1][6]	High	High
NRBC Detection (Sensitivity)	89%[1][6]	63%[1][6]	High	77.3%[3]
NRBC Detection (Specificity)	96%[1][6]	99%[1][6]	High	85.8%[3]

## Experimental Protocols

The performance data cited above are typically generated following protocols outlined by the Clinical and Laboratory Standards Institute (CLSI). Below are generalized methodologies for key validation experiments.

### Precision Evaluation (Based on CLSI EP5-A3)

- Objective: To determine the within-run and within-laboratory imprecision of the analyzer.
- Materials: Three to five levels of commercial quality control (QC) material (low, normal, and high concentrations), and fresh whole blood patient samples.
- Procedure (Within-Run):

- Analyze one sample (QC material or patient sample) for a minimum of 20 consecutive replicates in a single run.
- Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for all reported parameters.
- Procedure (Within-Laboratory):
  - Analyze three levels of QC material in duplicate, twice daily, over 20 or more operating days.
  - Calculate the mean, SD, and %CV for each parameter at each level to assess day-to-day and between-run variability.

## Method Comparison and Accuracy (Based on CLSI EP9-A3)

- Objective: To compare the results of the test analyzer against a reference method (e.g., another validated analyzer or manual microscopy).
- Materials: A minimum of 40, but preferably over 100, fresh patient samples collected in EDTA anticoagulant. Samples should span the analytical measurement range of the parameters being tested.
- Procedure:
  - Analyze each patient sample on both the test analyzer and the reference instrument within a short timeframe (typically within 4 hours) to minimize sample degradation.
  - For differential comparison, perform a 400-cell manual differential count on a stained blood smear by two independent, trained technologists.
  - Plot the results of the test method against the reference method using scatter plots.
  - Perform statistical analysis, including Passing-Bablok or Deming regression to determine slope and intercept, and calculate the Pearson correlation coefficient (r).

## Linearity and Analytical Measurement Range (AMR) Verification (Based on CLSI EP6-A)

- Objective: To confirm the analyzer's ability to produce results that are directly proportional to the concentration of the analyte across a specified range.
- Materials: Commercially available linearity kits with multiple concentration levels or patient samples with high analyte concentrations serially diluted with a suitable diluent.
- Procedure:
  - Prepare a series of at least five samples with different, known concentrations spanning the manufacturer's claimed AMR.
  - Analyze each sample in triplicate on the test analyzer.
  - Plot the mean measured value against the expected value for each level.
  - Perform a linear regression analysis. The method is considered linear if the results fit within predefined allowable error limits from the line of best fit.

## Carryover Study

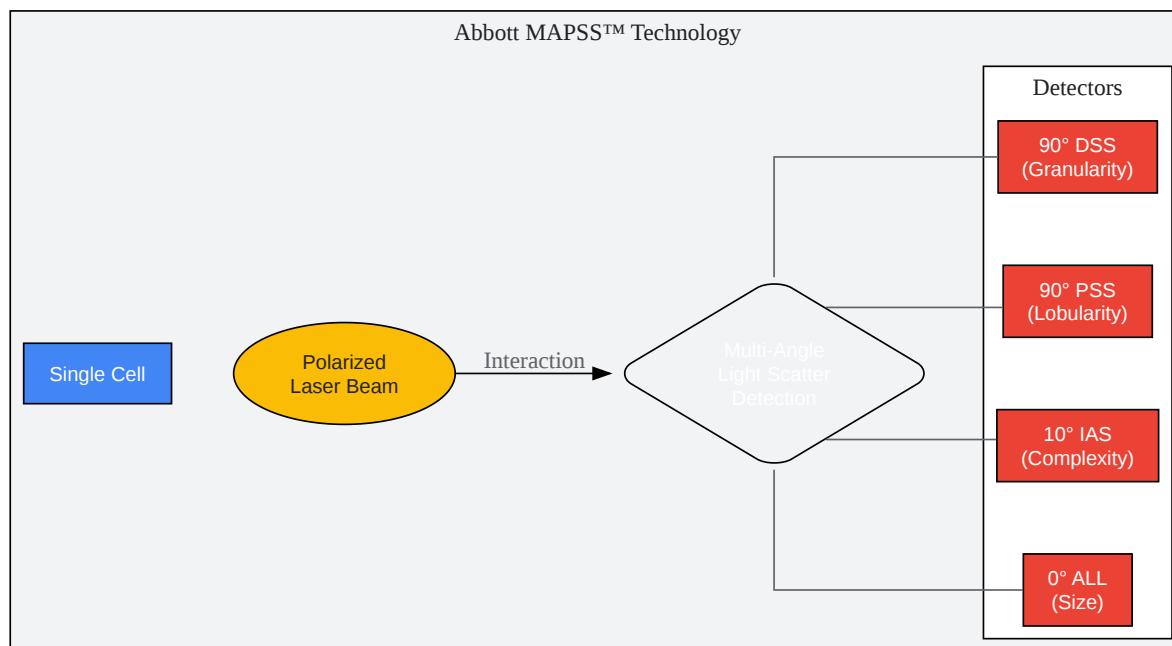
- Objective: To assess the extent to which a high-concentration sample can affect a subsequent low-concentration sample.
- Procedure:
  - Select a patient sample with a very high concentration for a specific parameter (e.g., high WBC or PLT count).
  - Analyze the high-concentration sample in triplicate (H1, H2, H3).
  - Immediately analyze a sample with a known low concentration in triplicate (L1, L2, L3).
  - Calculate the carryover percentage using the formula:  $\text{Carryover \%} = [(L1 - L3) / (H3 - L3)] * 100$ .

- Compare the result to the manufacturer's specification (typically <0.5% or <1.0%).

## Visualization of Technologies and Workflows

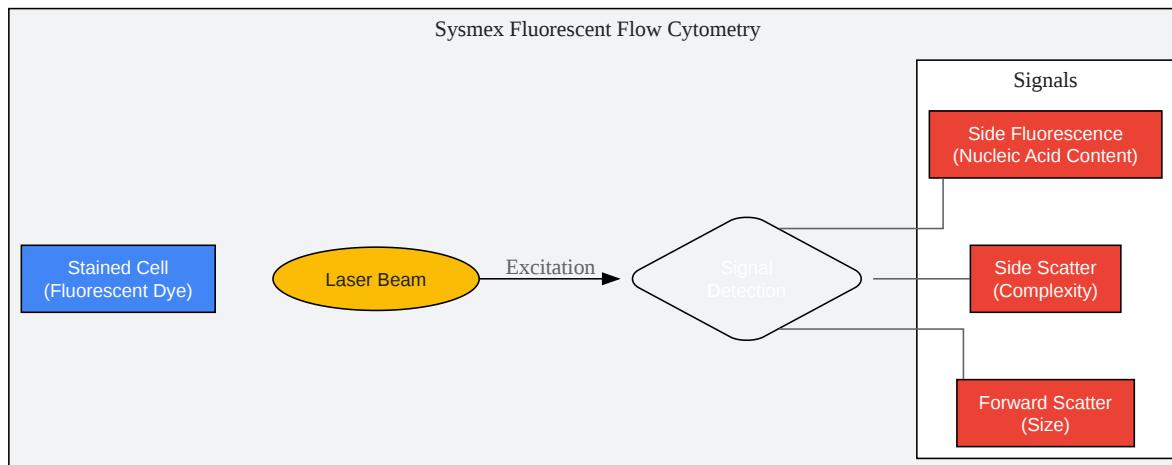
### Core Technology Principles

The differentiation of cell populations in automated hematology is dependent on the underlying measurement technology. **Abbott**'s MAPSS™ technology, Sysmex's fluorescent flow cytometry, and Beckman Coulter's VCS technology represent different approaches to this complex task.



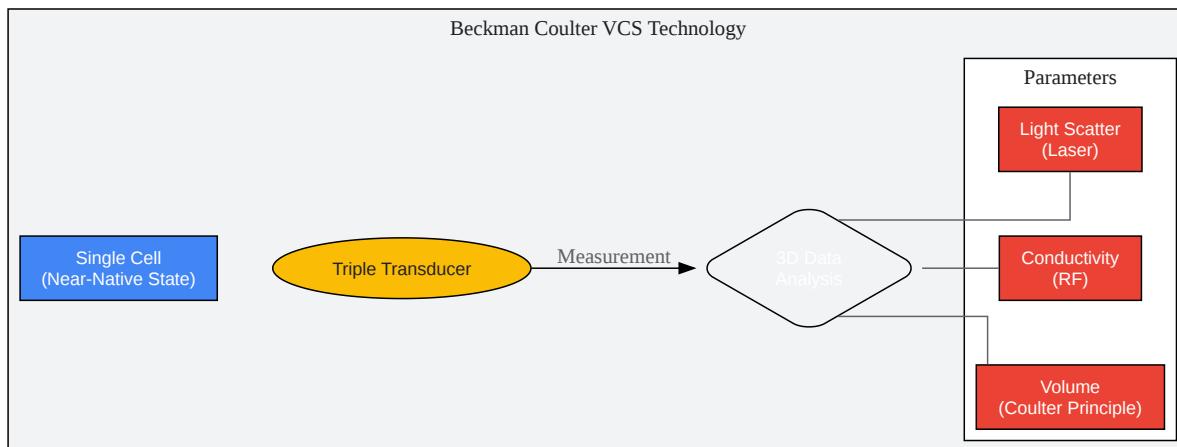
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Caption: **Abbott**'s MAPSS™ Technology uses light scatter at four angles.



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Caption: Sysmex technology combines scatter with fluorescence detection.

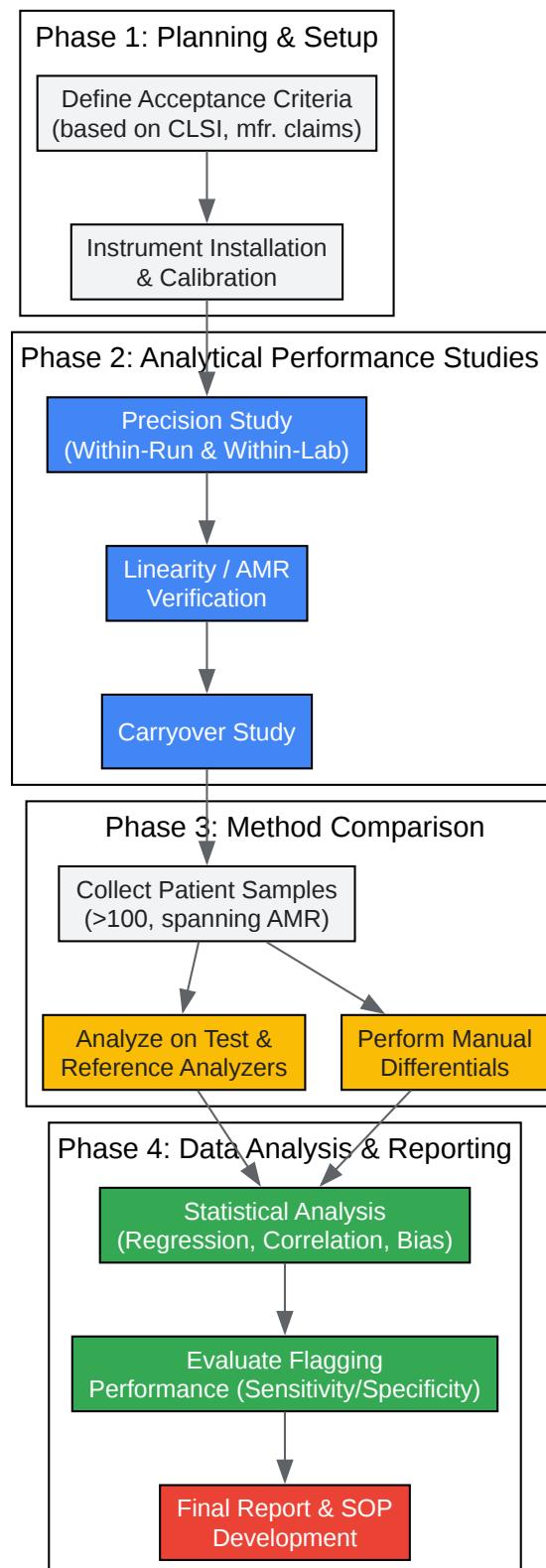


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Caption: Beckman Coulter's VCS technology measures three parameters.

## Generalized Experimental Workflow for Analyzer Performance Evaluation

This diagram illustrates a typical workflow for the validation or performance evaluation of a new hematology analyzer in a clinical laboratory setting.



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Caption: A typical workflow for hematology analyzer validation.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)